14-hydroxyterezine D
CAS No.:
Cat. No.: VC1948315
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23N3O3 |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | (3S,6S)-1-hydroxy-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |
| Standard InChI | InChI=1S/C19H23N3O3/c1-11(2)7-8-13-5-4-6-15-14(10-20-17(13)15)9-16-18(23)21-12(3)19(24)22(16)25/h4-7,10,12,16,20,25H,8-9H2,1-3H3,(H,21,23)/t12-,16-/m0/s1 |
| Standard InChI Key | UDQXPGDOXIBTDM-LRDDRELGSA-N |
| Isomeric SMILES | C[C@H]1C(=O)N([C@H](C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C)O |
| Canonical SMILES | CC1C(=O)N(C(C(=O)N1)CC2=CNC3=C(C=CC=C23)CC=C(C)C)O |
Introduction
Chemical Structure and Properties
Molecular Structure
14-Hydroxyterezine D has a molecular formula of C₁₉H₂₃N₃O₃ and a molecular weight of 341.4 g/mol . Its IUPAC name is (3S,6S)-1-hydroxy-3-methyl-6-[[7-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione. The structure consists of an indolyl alanyl diketopiperazine (DKP) skeleton with a prenyl moiety attached to the indole ring at position 7 . The absolute configuration has been assigned as L-Ala and L-Try, based on comparison with terezine D, its structural analogue .
Physical and Spectroscopic Properties
14-Hydroxyterezine D appears as a pale yellow powder with specific optical rotation [α]D22 +9.6 (c 0.15, MeOH) . Its UV spectrum in methanol shows maximum absorption (λmax) at 208 nm (log ε 3.9) and 265 nm (log ε 3.6) . The compound's structure has been confirmed through various spectroscopic techniques, including high-resolution electrospray ionization mass spectrometry (HRESIMS), which gives an [M+H]+ ion at m/z 342.1812 .
Table 1: Physical and Chemical Properties of 14-Hydroxyterezine D
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₃ |
| Molecular Weight | 341.4 g/mol |
| Physical Appearance | Pale yellow powder |
| Specific Rotation | [α]D22 +9.6 (c 0.15, MeOH) |
| UV λmax (log ε) | 208 (3.9), 265 (3.6) nm |
| HRESIMS [M+H]+ | m/z 342.1812 |
Natural Sources and Isolation
14-Hydroxyterezine D was first isolated from the fungus Aspergillus sydowii, which was recovered from a driftwood sample (PFW1) collected from the beach of Baishamen, China . More recently, it has also been isolated from an endophytic Mucor species found in the medicinal plant Centaurea stoebe growing in Idaho, USA . This suggests that the compound may be more widely distributed in nature than initially thought.
The isolation process typically involves large-scale fermentation of the fungal strain, followed by extraction with ethyl acetate. The extract is then subjected to various chromatographic techniques, including column chromatography using hexane:ethyl acetate gradients, Sephadex LH-20, and preparative reversed-phase column chromatography . The isolation yield is relatively low, with reported amounts of approximately 1.3 mg from large-scale fermentation (40 L) .
Biological Activities
Anticancer Activity
14-Hydroxyterezine D has demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines. Studies have shown that it exhibits potent antiproliferative effects against human umbilical vein endothelial cells (HUVEC) and human erythromyeloblastoid leukemia cells (K-562) with GI₅₀ values of 38.07 μg/mL and 65 μg/mL, respectively . It also shows cytotoxicity against human cervical cancer cells (HeLa) with a CC₅₀ value of 34.09 μg/mL .
Table 2: Anticancer Activity of 14-Hydroxyterezine D Against Various Cell Lines
| Cell Line | Cell Type | Parameter | Value (μg/mL) |
|---|---|---|---|
| HUVEC | Human umbilical vein endothelial cells | GI₅₀ | 38.07 |
| K-562 | Human erythromyeloblastoid leukemia cells | GI₅₀ | 65.00 |
| HeLa | Human cervical cancer cells | CC₅₀ | 34.09 |
| HepG2 | Human hepatocarcinoma cells | IC₅₀ | 195.00 |
| T47D | Human ductal breast epithelial tumor cells | IC₅₀ | 425.00 |
| HCT-116 | Human colorectal carcinoma cells | IC₅₀ | 190.00 |
Antimicrobial Activity
14-Hydroxyterezine D also demonstrates antimicrobial properties against various bacterial and fungal strains. It has shown moderate antifungal activity against Aspergillus terreus with a minimum inhibitory concentration (MIC) of 43.6 μg/mL . Additionally, it exhibits antifungal activity against Penicillium notatum with an MIC of 11.54 μg/mL and antibacterial activity against Staphylococcus aureus with an MIC of 21.73 μg/mL .
Table 3: Antimicrobial Activity of 14-Hydroxyterezine D
| Microbial Strain | Type | MIC (μg/mL) |
|---|---|---|
| Aspergillus terreus | Fungus | 43.60 |
| Penicillium notatum | Fungus | 11.54 |
| Staphylococcus aureus | Bacterium | 21.73 |
Comparative Studies with Related Compounds
14-Hydroxyterezine D has been studied alongside its structural analogue, terezine E, which differs by having an additional oxygen atom (C₁₉H₂₃N₃O₄) . Comparative studies have revealed interesting differences in their biological activities. While 14-hydroxyterezine D shows stronger antiproliferative effects, terezine E exhibits higher cytotoxicity against various cancer cell lines .
In antimicrobial assays, terezine E generally demonstrates superior activity compared to 14-hydroxyterezine D. Against S. aureus, terezine E has an MIC of 15.45 μg/mL compared to 21.73 μg/mL for 14-hydroxyterezine D . Similarly, against P. notatum, terezine E shows an MIC of 8.61 μg/mL versus 11.54 μg/mL for 14-hydroxyterezine D .
Table 4: Comparative Biological Activities of 14-Hydroxyterezine D and Terezine E
| Biological Activity | Parameter | 14-Hydroxyterezine D | Terezine E |
|---|---|---|---|
| Antiproliferative (HUVEC) | GI₅₀ (μg/mL) | 38.07 | 28.02 |
| Antiproliferative (K-562) | GI₅₀ (μg/mL) | 65.00 | 27.31 |
| Cytotoxic (HeLa) | CC₅₀ (μg/mL) | 34.09 | 60.43 |
| Antifungal (A. terreus) | MIC (μg/mL) | 43.60 | 39.70 |
| Antifungal (P. notatum) | MIC (μg/mL) | 11.54 | 8.61 |
| Antibacterial (S. aureus) | MIC (μg/mL) | 21.73 | 15.45 |
Molecular Docking Studies
Recent research has employed molecular docking techniques to investigate the potential mechanisms underlying the biological activities of 14-hydroxyterezine D. These studies have evaluated its binding affinity for various protein targets, including histone deacetylase (PDB ID: 4CBT) and matrix metalloproteinase 9 (PDB ID: 4H3X) .
Results from these docking studies indicate that 14-hydroxyterezine D has strong binding affinity for both targets, with docking scores of -8.9 kcal/mol for histone deacetylase and -8.7 kcal/mol for matrix metalloproteinase 9 . These scores suggest potential molecular mechanisms for its observed biological activities, particularly its anticancer effects, as both histone deacetylases and matrix metalloproteinases are important targets in cancer therapy.
Table 5: Molecular Docking Scores of 14-Hydroxyterezine D
| Protein Target | PDB ID | Docking Score (kcal/mol) |
|---|---|---|
| Histone deacetylase | 4CBT | -8.9 |
| Matrix metalloproteinase 9 | 4H3X | -8.7 |
Future Research Directions
The promising biological activities of 14-hydroxyterezine D suggest several potential avenues for future research. These include:
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Detailed mechanistic studies to understand the molecular basis of its anticancer and antimicrobial activities.
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Structure-activity relationship (SAR) studies through chemical modifications to enhance its potency and selectivity.
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Investigation of potential synergistic effects when combined with established therapeutic agents.
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Exploration of improved isolation methods or synthetic routes to increase yield and availability for further research.
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In vivo studies to evaluate its efficacy and safety in animal models.
The development of chemical modifications or combination therapies might enhance the biological activities of 14-hydroxyterezine D, potentially leading to new drug candidates for cancer treatment or antimicrobial applications.
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